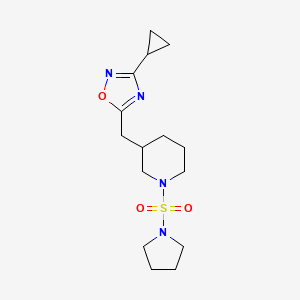![molecular formula C30H31N5O3S2 B2513635 N-(4-ethylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide CAS No. 1219181-05-1](/img/structure/B2513635.png)
N-(4-ethylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide is a useful research compound. Its molecular formula is C30H31N5O3S2 and its molecular weight is 573.73. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Properties
The compound has been explored in the synthesis and study of various chemical properties. For instance, research conducted by Markosyan et al. (2008) looked into the synthesis of related compounds and their effects on brain monoamine oxidase (MAO) activity, observing that most compounds inhibited 5-HT deamination. Additionally, they noted moderate therapeutic effects in suppressing tumor growth in certain cancer models (Markosyan et al., 2008).
Antimicrobial Activities
Another significant area of research involves the antimicrobial properties of related compounds. Hussein (2018) synthesized novel hybrids sulfonamide carbamates and found that some derivatives exhibited promising activity against tested bacteria (Hussein, 2018). Similarly, El‐Barbary et al. (2014) synthesized 6-Methyl-3-Thioxo-2,3-Dihydro-1,2,4-Triazine Derivatives and evaluated their antimicrobial activity, noting significant antibacterial and antifungal activities (El‐Barbary et al., 2014).
Photophysical Properties
The photophysical properties of related compounds have also been a subject of study. Moshkina et al. (2022) investigated the design and synthesis of 2-(aryl/thiophen-2-yl)quinazolin-4(3H)-ones and 4-cyanoquinazolines, exploring their key photophysical properties. They observed fluorescence in the blue-green region and noted that some molecules demonstrated increased emission intensity upon the addition of water to their solutions (Moshkina et al., 2022).
Anticancer and Antiulcer Activities
Compounds related to N-(4-ethylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide have been evaluated for their potential in cancer and ulcer treatment. Patil et al. (2010) synthesized derivatives and tested them for antiulcer activity, finding that some compounds showed higher activity than omeprazole, a standard in ulcer treatment (Patil et al., 2010).
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-2-[[3-oxo-2-[3-oxo-3-(thiophen-2-ylmethylamino)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N5O3S2/c1-3-19-11-13-20(14-12-19)32-28(37)25(4-2)40-30-34-23-10-6-5-9-22(23)27-33-24(29(38)35(27)30)15-16-26(36)31-18-21-8-7-17-39-21/h5-14,17,24-25H,3-4,15-16,18H2,1-2H3,(H,31,36)(H,32,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXLHMNAYAMWAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

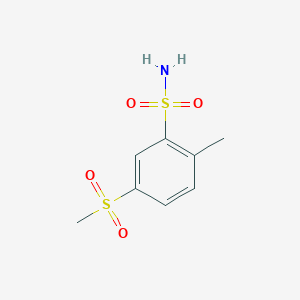
![(6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B2513553.png)
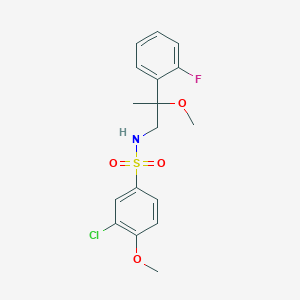
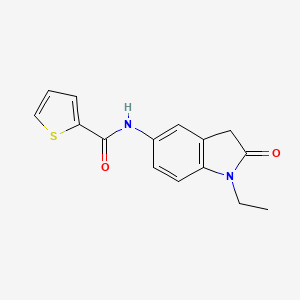
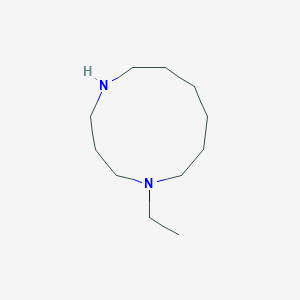
![2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol](/img/structure/B2513560.png)
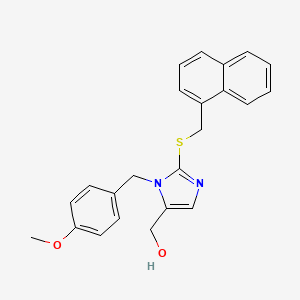
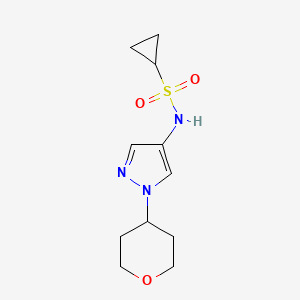

![2-{[1-(4-Nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2513568.png)
![2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-(2-methoxyethyl)acetamide](/img/structure/B2513569.png)

![(1R,6S)-2-Azabicyclo[4.2.0]octan-5-ol;hydrochloride](/img/structure/B2513573.png)
